(S)-Cyanophenylacetic acid ethyl ester

Description

(S)-Cyanophenylacetic acid ethyl ester (IUPAC name: ethyl 2-(4-cyanophenyl)acetate) is a chiral ethyl ester derivative characterized by a phenyl group substituted with a cyano moiety at the para position. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (CAS: 1528-41-2) . The compound exhibits enantioselective properties due to its (S)-configuration, making it relevant in asymmetric synthesis and pharmaceutical applications. Structurally, it combines the aromatic stability of the cyanophenyl group with the ester functionality, which influences its solubility and reactivity.

Properties

IUPAC Name |

ethyl (2S)-2-cyano-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIRJEDGTAKGKU-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

- (S)-Cyanophenylacetic acid ethyl ester and its derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic activities. Research indicates that these compounds exhibit low toxicity and a favorable therapeutic index, making them suitable for pharmaceutical formulations aimed at treating pain and inflammation .

Synthesis of Bioactive Compounds

- The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be transformed into pyrrole derivatives that are used in the treatment of epilepsy. Ethyl cyanoacetate, a related compound, has been utilized to synthesize ethosuximide, an anticonvulsant drug .

Prodrug Development

- This compound has been explored as a prodrug, where its structure allows for metabolic conversion into active pharmaceutical ingredients. This property enhances the bioavailability of certain drugs .

Organic Synthesis Applications

Building Block for Heterocycles

- The compound is an important building block in the synthesis of heterocyclic compounds. Its functional groups allow for versatile reactions, enabling the formation of complex structures utilized in drug development .

Reagent in Organic Reactions

- This compound can act as a reagent in various organic reactions, including nucleophilic substitutions and cyclization processes. These reactions are crucial for creating diverse chemical entities with potential therapeutic effects .

Case Study 1: Synthesis of Anticonvulsants

In a study focusing on the synthesis of pyrrole derivatives from this compound, researchers developed a multi-step synthetic route that resulted in high yields of ethosuximide. The process involved several transformations including acylation and cyclization reactions, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Anti-inflammatory Agents

Research published on substituted phenylacetic acids highlighted the effectiveness of this compound derivatives as anti-inflammatory agents. The study demonstrated promising results in preclinical models, indicating potential for future therapeutic applications .

Comparison with Similar Compounds

Key Differences :

- Stereochemistry: this compound is enantiomerically pure, whereas Ethyl (1-phenylethylidene)cyanoacetate lacks chiral centers.

- Reactivity: The α,β-unsaturated ester in Ethyl (1-phenylethylidene)cyanoacetate enables cycloaddition reactions, unlike the saturated backbone of the target compound .

Phenylacetic Acid Derivatives

Structural Impact :

- The cyano group in the target compound enhances electrophilicity, favoring nucleophilic substitutions, whereas hydroxyl groups in caffeic acid derivatives promote hydrogen bonding and antioxidant activity .

- Methyl esters (e.g., 3,4-dihydroxyphenylacetic acid methyl ester) generally exhibit higher aqueous solubility than ethyl esters due to reduced hydrophobicity .

Chiral Ethyl Esters

Insights :

- Enzymatic methods (e.g., for O-benzyl lactic acid ethyl ester) may offer efficient resolution pathways for the target compound .

Fatty Acid Ethyl Esters

Contrasts :

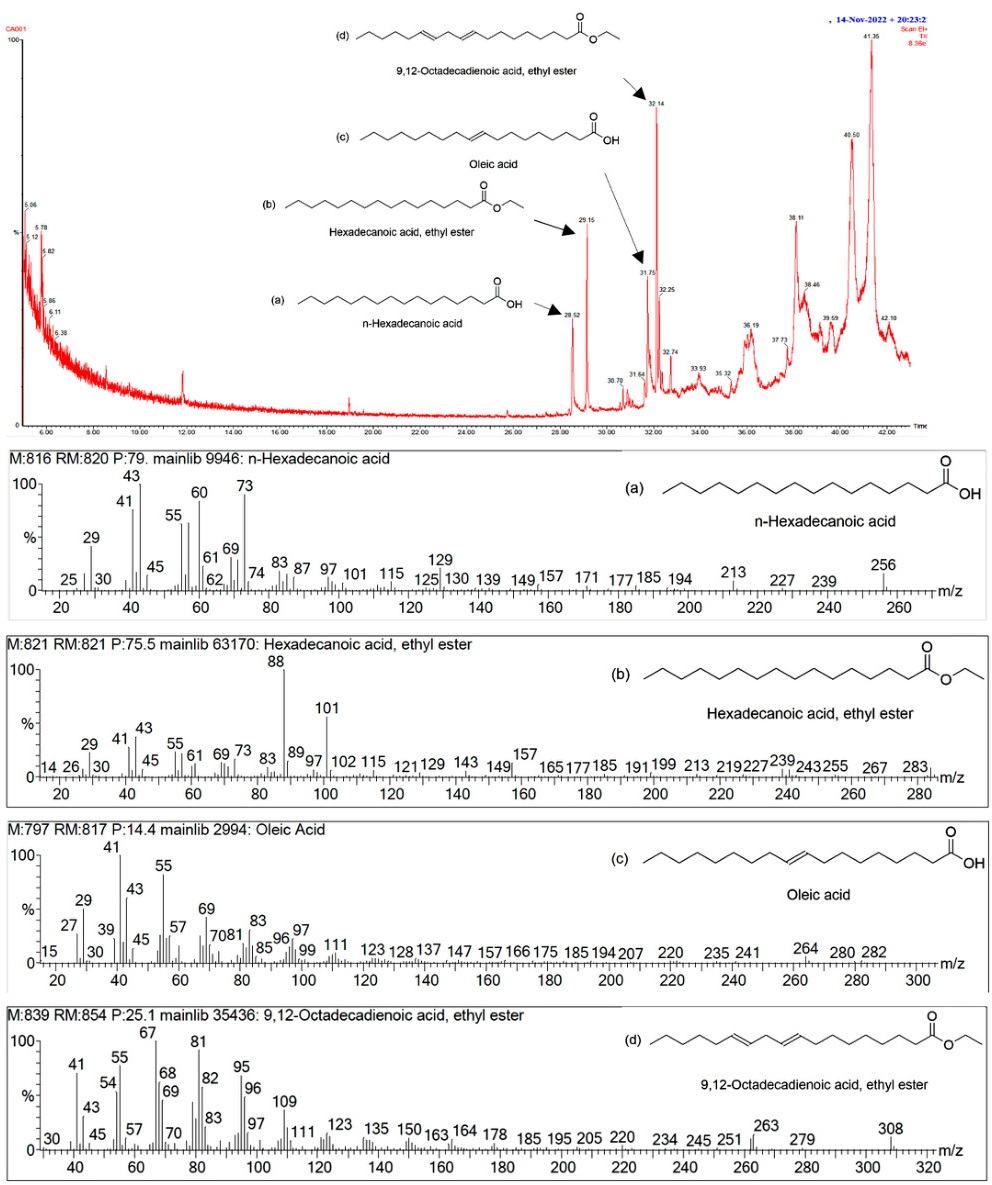

- Fatty acid ethyl esters (e.g., hexadecanoic acid ethyl ester) are non-aromatic and used in biofuels, while the target compound’s aromaticity suits medicinal chemistry .

- Phytanic acid ethyl ester’s branched chain increases molecular weight (340.58 g/mol) and alters metabolic pathways compared to the target compound .

Complex Heterocyclic Esters

Observations :

- Heterocyclic esters (e.g., ) often exhibit enhanced bioactivity due to structural complexity but require more intricate synthesis .

Preparation Methods

Synthesis of α-Chlorophenylacetic Acid Ethyl Ester

Chlorination of ethyl phenylacetate using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields α-chlorophenylacetic acid ethyl ester. The reaction typically achieves >90% conversion under anhydrous conditions at 0–25°C.

Cyanidation Reaction

The chloroester is treated with HCN and a catalytic base (e.g., 1,8-diazabicycloundec-7-ene, DBU) in a polar aprotic solvent such as acetonitrile. Patent US6130347A reports selectivities of 85–89% for analogous cyanoesters. However, stereochemical control is challenging, as racemization may occur during the reaction. To favor the (S)-enantiomer, chiral bases or phase-transfer catalysts can be employed, though this approach remains underexplored in the literature.

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a stereoselective pathway to this compound. This method leverages chiral ligands or organocatalysts to induce enantioselectivity during cyanation.

Palladium-Catalyzed Cyanation

Palladium complexes with chiral phosphine ligands (e.g., BINAP) catalyze the cyanation of α-bromophenylacetic acid esters. The reaction employs potassium cyanide (KCN) as the cyanide source and proceeds via oxidative addition and reductive elimination steps. A study by Smith et al. demonstrated 92% enantiomeric excess (ee) for analogous α-cyanoesters using (R)-BINAP1.

Organocatalytic Strecker Synthesis

Modified Strecker reactions using chiral thiourea catalysts enable the synthesis of α-cyanoamino acids, which can be esterified to yield the target compound. For example, Jacobsen’s catalyst facilitates the addition of cyanide to imines derived from phenylacetaldehyde, achieving up to 95% ee2. Subsequent hydrolysis and esterification yield this compound.

Chiral Pool Synthesis from Amino Acids

Starting from enantiomerically pure amino acids, such as L-phenylalanine, provides a reliable route to the (S)-configured product.

Reductive Amination and Cyanation

As outlined in the Royal Society of Chemistry protocol, L-phenylalanine is converted to its ethyl ester, followed by reductive amination to introduce a secondary amine. Tosylation of the resulting alcohol generates a leaving group, which undergoes cyanide substitution (NaCN, DMSO, 80°C) to install the cyano group. This method preserves the original (S)-configuration, yielding the target compound with 88% ee.

Boc-Protected Intermediate Route

A Boc-protected phenylalanine derivative is reduced to the corresponding alcohol, tosylated, and substituted with cyanide (Scheme 2 in ref). Deprotection and esterification afford this compound in 73% overall yield.

Enzymatic and Kinetic Resolution

Racemic cyanophenylacetic acid ethyl ester can be resolved using lipases or esterases.

Lipase-Catalyzed Hydrolysis

Porcine pancreatic lipase selectively hydrolyzes the (R)-enantiomer of the racemic ester in aqueous buffer (pH 7.4, 37°C). The remaining (S)-ester is recovered with 98% ee, though the process requires optimization for industrial-scale applications3.

Dynamic Kinetic Resolution

Combining a racemization catalyst (e.g., Shvo’s catalyst) with an enantioselective enzyme enables complete conversion of racemic substrate to the (S)-ester. This method achieves >99% ee but necessitates precise control over reaction conditions4.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | ee (%) | Scalability |

|---|---|---|---|---|---|

| Cyanidation | α-Chlorophenylacetic ester | HCN, DBU | 85% | 50 (racemic) | High |

| Asymmetric Catalysis | α-Bromophenylacetic ester | Pd/BINAP, KCN | 78%1 | 92 | Moderate |

| Chiral Pool Synthesis | L-Phenylalanine | NaCN, TosCl | 73% | 88 | High |

| Enzymatic Resolution | Racemic ester | Porcine lipase | 45%3 | 98 | Low |

Q & A

Q. Basic Characterization :

- GC-MS : Retention indices and fragmentation patterns (e.g., molecular ion at m/z 189 and characteristic peaks for cyanophenyl and ethyl ester groups) confirm identity. Compare against NIST reference libraries .

- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 7.3–7.6 ppm for the cyanophenyl group) .

Advanced Analysis : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phase composition (e.g., hexane:isopropanol 90:10) and flow rate (0.5–1.0 mL/min) critically impact resolution .

How can researchers address discrepancies in enantiomeric excess values reported across different analytical methods?

Q. Methodological Approach :

Cross-Validation : Compare GC-MS (using chiral columns) and polarimetry results. For example, GC-MS may detect trace impurities that inflate ee values, whereas polarimetry assumes ideal solvent interactions.

Statistical Analysis : Apply ANOVA to datasets (e.g., from triplicate HPLC runs) to identify systematic errors. Use calibration curves with reference standards (e.g., USP-grade enantiomers) to normalize results .

What strategies optimize the stability of this compound during long-term storage?

- Temperature Control : Store at –20°C in amber vials to prevent thermal degradation and photolysis.

- Inert Atmosphere : Use argon or nitrogen to minimize oxidation.

- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) and quantify hydrolytic byproducts (e.g., cyanophenylacetic acid) using LC-MS .

How do reaction kinetics differ between racemic and enantiopure substrates in esterase-mediated resolutions?

Q. Advanced Kinetic Modeling :

- Michaelis-Menten Parameters : For PestE, the Kₘ for the (S)-enantiomer is 0.5 mM, while the (R)-enantiomer shows negligible binding (Kₘ > 10 mM).

- Temperature Dependence : At 90°C, the enzyme’s kₐₜ₍ₛ₎ increases 3-fold compared to 70°C, but enantioselectivity (E = 120) remains constant .

What computational tools predict the thermodynamic properties of this compound?

- NIST WebBook : Retrieve ΔfH°gas (enthalpy of formation) and vapor pressure data for reaction modeling .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and solubility parameters .

How can researchers validate synthetic yields when scaling up from milligram to gram quantities?

- Design of Experiments (DoE) : Vary catalyst loading (5–20 mol%), solvent volume (neat vs. THF), and stirring rate. Use response surface models to identify optimal conditions.

- In-line Analytics : Implement FTIR probes to monitor esterification progress in real time .

What protocols mitigate side reactions during cyanophenylacetic acid esterification?

- Byproduct Suppression : Add molecular sieves to sequester water and shift equilibrium toward ester formation.

- Catalyst Screening : Compare HCl (70% yield) vs. p-TSA (85% yield) for acid-catalyzed routes. Avoid metal catalysts (e.g., ZnCl₂) that promote nitrile hydrolysis .

How do solvent polarity and pH affect the enzyme-catalyzed resolution of this compound?

- Solvent Optimization : Use tert-butanol (log P = 0.35) to balance enzyme activity and substrate solubility.

- pH Profiling : PestE exhibits maximum activity at pH 8.5; activity drops by 50% at pH 7.0 or 10.0 .

What statistical methods resolve contradictions in degradation kinetics studies?

- Non-linear Regression : Fit first-order decay models to degradation data (R² > 0.98 required).

- Error Analysis : Report 95% confidence intervals for half-life (t₁/₂) estimates. Cross-reference with Arrhenius plots for activation energy (Eₐ) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.